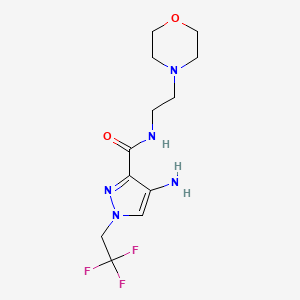

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

4-amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N5O2/c13-12(14,15)8-20-7-9(16)10(18-20)11(21)17-1-2-19-3-5-22-6-4-19/h7H,1-6,8,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIPAMGFVZRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=NN(C=C2N)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a trifluoroethyl group and a morpholine moiety, which may contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 305.29 g/mol.

Research indicates that compounds similar to 4-amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives often interact with various kinase pathways:

- Inhibition of p21-Activated Kinases (PAKs) : PAKs are critical regulators of cell motility and proliferation. Inhibitors of PAKs have been shown to reduce cell proliferation in cancer models. For instance, a related compound demonstrated inhibition of PAK phosphorylation, leading to decreased cell migration in thyroid cancer cells .

- Antiproliferative Activity : The compound's structural analogs exhibit significant antiproliferative effects against various tumor cell lines by interfering with key signaling pathways involved in cell growth and survival .

Antiproliferative Effects

A study evaluating the antiproliferative activity of pyrazole derivatives reported that several compounds exhibited IC50 values in the micromolar range against human cancer cell lines. The activity is often attributed to the inhibition of critical signaling pathways such as AKT and PAK .

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| OSU-03012 | Thyroid Cancer | 5.0 | PAK inhibition |

| Compound X | Breast Cancer | 8.5 | AKT pathway disruption |

Anti-inflammatory Activity

Some derivatives have shown promise in anti-inflammatory assays, where they inhibited cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The structure-activity relationship indicates that modifications to the pyrazole ring enhance COX inhibition .

Case Study 1: Thyroid Cancer

In vitro studies on thyroid cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of PAK activity, which is crucial for cellular motility and survival .

Case Study 2: Inflammatory Models

In animal models of inflammation, compounds structurally related to 4-amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole showed reduced edema and inflammatory markers. These findings suggest potential therapeutic applications in treating inflammatory diseases .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds were synthesized and tested for their efficacy against various cancer cell lines. The results demonstrated that certain derivatives showed potent inhibitory effects on cell proliferation, suggesting that 4-amino-substituted pyrazoles could serve as promising candidates in cancer therapy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed a dose-dependent reduction in cytokine levels, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been investigated extensively. In one study, a series of pyrazole-based compounds were tested against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

Fungicides

The application of pyrazole derivatives as fungicides has gained traction in agricultural research. A study focused on the synthesis of novel pyrazole-based fungicides demonstrated effective inhibition of mycelial growth in several phytopathogenic fungi. This suggests that compounds like this compound could be developed into effective agricultural fungicides .

Herbicides

Additionally, the herbicidal properties of related pyrazole compounds have been explored. Research has shown that these compounds can selectively inhibit weed growth without affecting crop plants, highlighting their potential as environmentally friendly herbicides .

Materials Science Applications

Polymer Chemistry

In materials science, pyrazole derivatives are being investigated for their role in polymer chemistry. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. This makes them suitable for applications in high-performance materials .

Nanotechnology

Furthermore, the use of pyrazole derivatives in nanotechnology is an emerging area of research. Studies have reported the successful synthesis of nanoparticles using pyrazole-based ligands, which exhibit unique optical and electronic properties beneficial for various applications in electronics and photonics .

Table 1: Summary of Biological Activities

Table 2: Agricultural Efficacy

相似化合物的比较

Comparative Data Table

Key Findings and Implications

- Morpholine vs. Furylmethyl/Pyrrolidine : The morpholine group in the target compound likely enhances solubility and target engagement compared to furylmethyl (less polar) or pyrrolidine (metabolic instability) analogues .

- Trifluoroethyl Group : Common in all compounds, it improves metabolic resistance but may increase lipophilicity, requiring balancing with polar substituents.

- Synthetic Complexity : Pyrazolo-pyrimidine derivatives (e.g., ) involve multi-step syntheses, whereas the pyrazole core of the target compound offers simpler optimization.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .

Trifluoroethyl Group Introduction : Alkylation at the pyrazole N1 position using 2,2,2-trifluoroethyl halides in the presence of a base (e.g., K₂CO₃) .

Morpholine-Ethyl Carboxamide Attachment : Coupling the 4-amino group with 2-morpholin-4-ylethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions, such as over-alkylation or hydrolysis of the trifluoroethyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for morpholine ethyl protons at δ 2.4–3.1 ppm; ¹⁹F NMR for trifluoroethyl group at δ -70 ppm) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₉F₃N₅O₂) with ≤0.4% deviation .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with kinase enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the trifluoroethyl group .

- Competitive Binding Assays : Employ TR-FRET (Time-Resolved Förster Resonance Energy Transfer) with labeled ATP analogs to determine inhibition constants (Kᵢ) .

- Mutagenesis Studies : Identify critical kinase residues (e.g., gatekeeper mutations) to validate binding hypotheses .

Q. How should contradictory biological activity data across studies be addressed?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables such as assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs to isolate the impact of specific groups (e.g., replacing morpholine with piperazine) .

- Orthogonal Validation : Confirm activity in physiologically relevant models (e.g., 3D tumor spheroids) to reduce false positives .

Q. What methodological considerations are critical for in vivo pharmacokinetic studies?

- Methodological Answer :

- Bioavailability : Administer via IV and oral routes in rodent models, with plasma sampling over 24h. Use LC-MS/MS for quantification (LLOQ: 1 ng/mL) .

- Metabolic Stability : Identify major metabolites using hepatocyte incubations and high-resolution mass spectrometry (HRMS) .

- Tissue Distribution : Conduct whole-body autoradiography or PET imaging with ¹⁸F-labeled analogs .

Q. What computational approaches predict off-target interactions?

- Methodological Answer :

- Pharmacophore Modeling : Map electron-deficient regions (e.g., trifluoroethyl group) to predict off-target binding to fluorophilic proteins .

- Molecular Dynamics Simulations : Simulate binding to non-target kinases (e.g., Abl, Src) over 100 ns trajectories to assess stability .

- Machine Learning : Train models on ChEMBL data to predict cytochrome P450 inhibition .

Q. What strategies optimize water solubility without compromising target affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。